(2R,5R)-2,5-bis(3,4,5-trimethoxyphenyl)oxolane
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Overview
Description
L-652731, also known as trans-2,5-bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran, is a synthetic compound that acts as a potent and specific receptor antagonist of platelet-activating factor (PAF). Platelet-activating factor is a phospholipid mediator involved in various inflammatory and immune responses. L-652731 has been studied extensively for its potential therapeutic applications in conditions where platelet-activating factor plays a significant role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-652731 involves several steps, starting with the preparation of intermediate compounds. One common method involves the Grignard reaction of 3,4,5-trimethoxybenzaldehyde with vinylmagnesium bromide, followed by oxidation with manganese dioxide to yield 1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. This intermediate is then condensed with 3,4,5-trimethoxybenzaldehyde using a thiazolium salt to produce 1,4-bis(3,4,5-trimethoxyphenyl)butane-1,4-dione. The reduction of this intermediate with lithium aluminum hydride or sodium borohydride gives 1,4-bis(3,4,5-trimethoxyphenyl)butane-2,3-diol, which is dehydrated to form the target tetrahydrofuran compound .
Industrial Production Methods
Industrial production of L-652731 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-652731 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, as mentioned earlier.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride and sodium borohydride are used as reducing agents.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the tetrahydrofuran structure, which can have different biological activities and properties.
Scientific Research Applications
L-652731 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the interactions of platelet-activating factor antagonists.
Biology: The compound is used to investigate the role of platelet-activating factor in various biological processes, including inflammation and immune responses.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting platelet-activating factor.
Mechanism of Action
L-652731 exerts its effects by specifically binding to and blocking the receptor sites of platelet-activating factor on cell membranes. This prevents platelet-activating factor from interacting with its receptors, thereby inhibiting its biological activities, such as platelet aggregation, inflammation, and immune responses. The compound’s high specificity and potency make it a valuable tool for studying the role of platelet-activating factor in various physiological and pathological processes .
Comparison with Similar Compounds
L-652731 is compared with other platelet-activating factor antagonists, such as CV-3988, kadsurenone, and ginkgolide B. It has been found to be more potent than these compounds in inhibiting platelet-activating factor-induced responses. The equilibrium dissociation constants of L-652731 are lower, indicating higher binding affinity and effectiveness . Similar compounds include:
- CV-3988
- Kadsurenone
- Ginkgolide B
L-652731’s unique structure and high potency make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28O7 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2R,5R)-2,5-bis(3,4,5-trimethoxyphenyl)oxolane |
InChI |
InChI=1S/C22H28O7/c1-23-17-9-13(10-18(24-2)21(17)27-5)15-7-8-16(29-15)14-11-19(25-3)22(28-6)20(12-14)26-4/h9-12,15-16H,7-8H2,1-6H3/t15-,16-/m1/s1 |
InChI Key |
YCCPYTPBHUIHGW-HZPDHXFCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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